Molecular weight and formula of 7-Methoxy-1,3-benzothiazol-6-amine
Molecular weight and formula of 7-Methoxy-1,3-benzothiazol-6-amine
An In-Depth Technical Guide to 7-Methoxy-1,3-benzothiazol-6-amine and its Isomeric Landscape
A Note on Isomeric Specificity: Initial research for "7-Methoxy-1,3-benzothiazol-6-amine" indicates a scarcity of specific data for this exact isomeric configuration. However, the benzothiazole scaffold, particularly with methoxy and amine substitutions, is of significant interest in medicinal chemistry. To provide a comprehensive and technically robust guide, this document will focus on a closely related and well-characterized isomer, 6-Methoxy-1,3-benzothiazol-2-amine . This compound shares the core structural motifs of the original query and offers a wealth of available data, making it an excellent representative for discussing the synthesis, properties, and applications of this class of molecules.
Introduction: The Benzothiazole Core in Drug Discovery
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is found in a variety of pharmacologically active molecules and is considered a "privileged scaffold" in drug discovery. The benzothiazole core is associated with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of various substituents, such as methoxy and amine groups, allows for the fine-tuning of their physicochemical properties and biological targets.
This guide provides a detailed technical overview of 6-Methoxy-1,3-benzothiazol-2-amine, a representative of this important class of compounds. We will delve into its fundamental properties, synthesis, and potential applications, offering insights for researchers and professionals in drug development.
Core Compound Properties: 6-Methoxy-1,3-benzothiazol-2-amine
A clear understanding of a compound's fundamental properties is the cornerstone of any research and development effort. The key physicochemical data for 6-Methoxy-1,3-benzothiazol-2-amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂OS | [4][5] |
| Molecular Weight | 180.23 g/mol | [4] |
| CAS Number | 1747-60-0 | [5] |
| Appearance | Typically a solid at room temperature | [5] |
| Melting Point | 145-147 °C | [4] |
| Solubility | Moderately soluble in polar solvents | [5] |
Chemical Structure
The structure of 6-Methoxy-1,3-benzothiazol-2-amine, with its characteristic fused ring system and functional groups, is depicted below.
Caption: Chemical structure of 6-Methoxy-1,3-benzothiazol-2-amine.
Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.
Synthetic Workflow: From Substituted Aniline to 6-Methoxy-1,3-benzothiazol-2-amine
The synthesis of 6-Methoxy-1,3-benzothiazol-2-amine can be achieved from p-anisidine (4-methoxyaniline). This process involves an electrophilic aromatic substitution followed by cyclization.
Caption: General synthetic workflow for 6-Methoxy-1,3-benzothiazol-2-amine.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of 6-Methoxy-1,3-benzothiazol-2-amine.
Materials:
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p-Anisidine (4-methoxyaniline)
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Potassium thiocyanate (KSCN)
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Glacial acetic acid
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Bromine (Br₂)
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Aqueous ammonia solution (25%)
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Ethanol (for recrystallization)
Procedure:
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Dissolve p-anisidine and potassium thiocyanate in glacial acetic acid in a reaction vessel. Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
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After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
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The precipitated hydrochloride salt of the product is then filtered and washed with a small amount of cold acetic acid.
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The collected solid is dissolved in hot water and neutralized with a 25% aqueous ammonia solution. This deprotonates the amine and causes the free base to precipitate.
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The resulting precipitate, 6-Methoxy-1,3-benzothiazol-2-amine, is collected by filtration, washed with water, and dried.
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For further purification, the crude product can be recrystallized from ethanol.
Causality in Experimental Choices:
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Glacial Acetic Acid: Serves as a solvent that can dissolve the reactants and facilitate the reaction.
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Low Temperature: The reaction is exothermic, and maintaining a low temperature is essential to control the reaction rate and minimize the formation of undesired byproducts.
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Bromine: Acts as an oxidizing agent to facilitate the cyclization process.
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Neutralization with Ammonia: This step is critical to isolate the final product in its neutral, free-base form, which is typically less soluble in water and thus precipitates out.
Applications in Research and Drug Development
The benzothiazole scaffold is a key component in several clinically used drugs and is a focal point of ongoing research.[1] Derivatives of 2-aminobenzothiazole have demonstrated a wide array of biological activities.
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Neuroprotective Effects: Certain benzothiazoles, such as Riluzole, are used in the treatment of neurodegenerative diseases.[4] They are thought to interfere with glutamate neurotransmission.[1]
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Antimicrobial Activity: Substituted benzothiazoles have shown significant antimicrobial activity against a range of pathogens.[6]
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Anticancer Properties: The benzothiazole nucleus is a component of compounds that exhibit antitumor activity in various cancer cell lines.[1]
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Enzyme Inhibition: Benzothiazole derivatives have been investigated as inhibitors of various enzymes, which is a common strategy in drug design.
The presence of the methoxy group in 6-Methoxy-1,3-benzothiazol-2-amine can influence its pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. The amino group provides a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Confirmation of the structure of a synthesized compound is paramount. The following are expected spectroscopic features for 6-Methoxy-1,3-benzothiazol-2-amine based on published data for this compound.[4]
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Infrared (IR) Spectroscopy:
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N-H stretching of the primary amine around 3300-3400 cm⁻¹.
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C-S stretching in the thiazole ring.
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C=N stretching around 1640 cm⁻¹.
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C-O stretching of the methoxy group.
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-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.
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A broad singlet for the amine (-NH₂) protons.
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Distinct signals in the aromatic region (around 6.9-7.5 ppm) corresponding to the protons on the benzene ring.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A signal for the methoxy carbon around 56 ppm.
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A signal for the C=N carbon in the thiazole ring at a downfield chemical shift (around 166 ppm).
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Signals corresponding to the aromatic carbons.
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Mass Spectrometry (MS):
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A molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of the compound (180.23).
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Conclusion
6-Methoxy-1,3-benzothiazol-2-amine serves as a valuable case study for understanding the chemistry and potential applications of substituted benzothiazoles. Its straightforward synthesis and the diverse biological activities associated with its structural class make it and its derivatives promising candidates for further investigation in medicinal chemistry and drug development. This guide has provided a foundational understanding of its properties, synthesis, and potential, offering a solid starting point for researchers in the field.
References
- Saeed, A., Rafique, H., & Flörke, U. (2012). 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2240.
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ChemExper. (2025, May 20). (E)-(7-methoxy-1,3-benzodioxol-5-yl)-methylene-(1-phenyl-ethyl)-amine. Retrieved from [Link]
- Patel, N. B., & Shaikh, F. M. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 1(4), 849-855.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698.
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Chemical Synthesis Database. (2025, May 20). 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Pharmaceutical Chemistry & Chemical Science, 6(1), 1-2.
- Sravani, G. S., et al. (2025, June 6). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Journal of Pharmacy and Technology, 18(6), 2821-2828.
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ResearchGate. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved from [Link]
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Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
- El-Sayed, N. F., et al. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
- Kamal, A., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-779.
